molecular formula C20H24N2O3 B2670103 2-(4-Methoxy-3-methylphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034619-12-8

2-(4-Methoxy-3-methylphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Cat. No. B2670103
CAS RN: 2034619-12-8
M. Wt: 340.423
InChI Key: HZAHVGGHRSERPE-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-methylphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone, also known as MPPE, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying the mechanisms of certain biological processes. In

Scientific Research Applications

Hydrogen-bonding Patterns in Enaminones

Research on compounds such as (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its analogues highlights the significance of hydrogen-bonding patterns in the crystal structure and stability of chemical compounds. These patterns can influence the molecular arrangement and potential interactions with biological targets (Balderson et al., 2007).

Corrosion Inhibition

Schiff bases, including those with structural similarities to the compound of interest, have been evaluated for their efficacy as corrosion inhibitors on carbon steel in acidic environments. This application is critical for extending the lifespan of metal components in industrial settings (Hegazy et al., 2012).

Platelet Aggregation Inhibition

Compounds with piperidine and pyrrolidine moieties, similar to the chemical of interest, have been investigated for their ability to inhibit ADP-induced aggregation of blood platelets, an important factor in the development of cardiovascular diseases (Grisar et al., 1976).

Synthesis and Characterization

The synthesis and characterization of novel compounds, such as 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, demonstrate the ongoing interest in creating and understanding new chemical entities that could have potential applications in various fields, including medicinal chemistry (Feng, 2011).

Antiallergy Activity

Research on 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines and related compounds shows the potential for discovering new antiallergic agents, indicating the therapeutic relevance of structurally diverse piperidines (Walsh et al., 1989).

Molecular Structure Analysis

The detailed molecular structure analysis of compounds like (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone provides insights into the intermolecular interactions and stability of complex molecules, which is crucial for designing compounds with desired physical and chemical properties (Lakshminarayana et al., 2009).

properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-15-12-16(5-6-19(15)24-2)13-20(23)22-11-3-4-18(14-22)25-17-7-9-21-10-8-17/h5-10,12,18H,3-4,11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAHVGGHRSERPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)N2CCCC(C2)OC3=CC=NC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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